6-Fluoro-2,3-dihydro-1H-inden-1-amine

Beschreibung

BenchChem offers high-quality 6-Fluoro-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

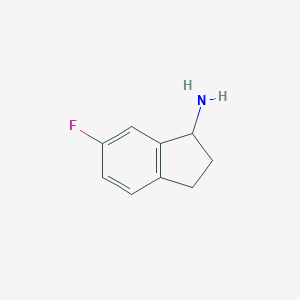

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXWOWJBKSZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572502, DTXSID701272928 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-37-6, 168902-77-0 | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148960-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Topic: Chemical Properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

A Technical Guide to Synthesis, Reactivity, and Pharmacological Potential[1]

Executive Summary

6-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 731859-02-2 for HCl salt), often abbreviated as 6-Fluoro-1-aminoindane (6-FAI) , is a fluorinated derivative of the rigid 1-aminoindane scaffold. Unlike its positional isomer 2-aminoindane (a scaffold common in entactogens), the 1-aminoindane core is historically significant in neuropharmacology as the pharmacophore of MAO-B inhibitors (e.g., Rasagiline) and neuroprotective agents.

The introduction of a fluorine atom at the C6 position serves a dual purpose in medicinal chemistry: it modulates the electronic properties of the aromatic ring—influencing pKa and lipophilicity—and blocks C6-metabolic hydroxylation, a primary clearance pathway for the parent 1-aminoindane. This guide details the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of 6-FAI.

Physicochemical Profile

The rigidity of the indane ring restricts the conformational freedom of the ethylamine side chain found in open-chain phenethylamines. This constraint often leads to higher receptor selectivity.

Table 1: Key Chemical Properties

| Property | Value / Description | Note |

| IUPAC Name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Molecular Formula | C₉H₁₀FN | |

| Molecular Weight | 151.18 g/mol (Free base) | 187.64 g/mol (HCl salt) |

| Chiral Center | C1 Position | Exists as (R) and (S) enantiomers.[1][2] |

| LogP (Predicted) | ~1.9 – 2.2 | Fluorine increases lipophilicity vs. H. |

| pKa (Predicted) | 9.5 – 9.8 | Basic primary amine. |

| H-Bond Donors | 2 | Primary amine (-NH₂). |

| H-Bond Acceptors | 2 | Nitrogen and Fluorine.[3][4][5] |

| Physical State | Solid (HCl salt) | Hygroscopic white to off-white powder. |

Synthetic Routes & Optimization

The synthesis of 6-FAI typically proceeds via the reductive amination of the corresponding ketone, 6-fluoroindan-1-one . This route is preferred for its scalability and the ability to access enantiopure forms via asymmetric reduction or resolution.

Primary Synthesis Workflow (Reductive Amination)

The most robust laboratory-scale synthesis involves converting the ketone to an oxime, followed by reduction.

Step 1: Oximation

-

Reagents: 6-Fluoroindan-1-one, Hydroxylamine HCl, Sodium Acetate, Ethanol/Water.

-

Mechanism: Nucleophilic attack of hydroxylamine on the C1 carbonyl.[4]

-

Outcome: Formation of 6-fluoroindan-1-one oxime.

Step 2: Reduction

-

Method A (Catalytic Hydrogenation): H₂, Pd/C in MeOH/Acetic Acid.

-

Method B (Chemical Reduction): Zn dust in Acetic Acid or LiAlH₄ in THF (requires anhydrous conditions).

-

Outcome: Racemic 6-Fluoro-1-aminoindane.

Asymmetric Synthesis (Enantiomeric Purity)

For pharmacological applications, the (R)-enantiomer is often the target, analogous to (R)-Rasagiline.

-

Chiral Resolution: Crystallization of the racemate with L-tartaric acid or N-acetyl-L-leucine .

-

Enzymatic Kinetic Resolution: Lipase-catalyzed acetylation of the primary amine.

Visualization: Synthesis Pathway

Figure 1: Synthetic workflow from the ketone precursor to the resolved enantiomer.

Chemical Reactivity & Derivatization[4][6][7][8]

Understanding the reactivity of 6-FAI is crucial for designing derivatives (prodrugs) or conjugating it to other pharmacophores.

Amine Functionality (C1)

The C1-amine is a nucleophile.

-

N-Alkylation: Reaction with propargyl bromide yields 6-Fluoro-Rasagiline analogues.

-

Amide Formation: Reaction with acid chlorides yields stable amides, often used to increase blood-brain barrier (BBB) penetration or as prodrugs.

-

Carbamate Formation: Reaction with carbamoyl chlorides yields inhibitors similar to Ladostigil .

Aromatic Substitution (C4, C5, C7)

The fluorine atom at C6 is an ortho, para-director (but deactivating via induction), while the alkyl group at C1/C2 is weakly activating.

-

Electrophilic Substitution: The C5 position is sterically accessible and activated by the alkyl ring, though deactivated by the adjacent fluorine.

-

Metabolic Blockade: The C6 position is "blocked" by fluorine. In non-fluorinated 1-aminoindane, C6 is the primary site of hydroxylation by Cytochrome P450 enzymes. Fluorination prevents this, potentially extending the half-life (

).

Pharmacological Context & SAR

While 6-FAI is a chemical building block, its structure infers specific pharmacological profiles based on the Structure-Activity Relationship (SAR) of the aminoindane class.

MAO-B Inhibition

The 1-aminoindane scaffold is the "anchor" for MAO-B inhibition.

-

Mechanism: The amine coordinates with the FAD cofactor in the MAO enzyme.

-

Fluorine Effect: Electron-withdrawing groups on the aromatic ring can modulate the pKa of the amine, optimizing the ionization state for the enzyme active site.

-

Stereochemistry: The (R)-enantiomer typically fits the "substrate cavity" of MAO-B better than the (S)-enantiomer.

Neuroprotection vs. Psychoactivity

-

1-Aminoindanes (like 6-FAI) are generally devoid of the potent serotonin releasing effects seen in 2-aminoindanes (like MDAI).

-

Instead, they exhibit catecholaminergic activity enhancing dopamine (DA) transmission via MAO inhibition or weak reuptake inhibition.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship showing the impact of Fluorination and N-substitution.

Experimental Protocol: Synthesis of 6-Fluoro-1-aminoindane HCl

Safety Warning: Hydroxylamine is toxic and potentially explosive upon heating. Indanes may have unknown biological activity. Handle in a fume hood.

Phase 1: Preparation of Oxime

-

Dissolve 10.0 mmol of 6-fluoroindan-1-one in 20 mL of ethanol (95%).

-

Add 15.0 mmol of Hydroxylamine hydrochloride and 15.0 mmol of Sodium Acetate dissolved in minimal water.

-

Reflux the mixture for 2–3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).

-

Cool to room temperature. Pour into 100 mL ice water.

-

Filter the white precipitate (Oxime). Wash with cold water and dry under vacuum.

Phase 2: Reduction to Amine[4]

-

Suspend the dried oxime (5.0 mmol) in 30 mL glacial acetic acid.

-

Add Zn dust (20.0 mmol) in small portions over 30 minutes (Exothermic reaction—maintain <60°C).

-

Stir at room temperature for 12 hours.

-

Filter off excess Zn.

-

Basify the filtrate with NaOH (aq) to pH > 12.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry organic layer over MgSO₄ and evaporate solvent to yield the free base oil .

Phase 3: Salt Formation[4]

-

Dissolve the free base oil in diethyl ether.

-

Add 2M HCl in ether dropwise until precipitation ceases.

-

Filter the white solid 6-Fluoro-1-aminoindane HCl .

-

Recrystallize from Isopropanol/Ether for high purity.

References

-

Sigma-Aldrich. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Product Sheet.Link

-

Liechti, M. E., et al. (2014).[6] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology.

- Youdim, M. B., et al. (2005). "The essentiality of monoamine oxidase inhibitors in the treatment of Parkinson's disease." Frontiers in Neuroscience. (Context on 1-aminoindane scaffold MAO activity).

-

Yasmin, H., et al. (2009). "Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative." Medicinal Chemistry.

-

Cui, X., et al. (2004).[7] "Synthesis of 6-fluoroindan-1-one via Tb(OTf)3-catalyzed cyclization." Journal of Organic Chemistry. (Precursor synthesis).[4][8][9]

Sources

- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. youtube.com [youtube.com]

- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Hydroxylamine - Wikipedia [en.wikipedia.org]

Pharmacological Profile of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Whitepaper

Executive Summary

6-Fluoro-2,3-dihydro-1H-inden-1-amine (commonly referred to as 6-Fluoro-1-aminoindan or 6-FAI) is a highly specialized, fluorinated derivative of 1-aminoindan. Originally emerging from research into monoamine oxidase (MAO) inhibitors and neuroprotective agents, 6-FAI and its enantiomers—specifically (R)-6-FAI—have demonstrated profound efficacy in modulating dopaminergic hypofunction[1]. This whitepaper synthesizes the physicochemical properties, pharmacodynamics, and experimental workflows associated with 6-FAI, serving as a comprehensive guide for researchers in neuropharmacology and drug design.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological distinctiveness of 6-FAI is rooted in its molecular architecture. 1-Aminoindan itself is a well-documented pharmacophore, notably recognized as the primary active metabolite of the anti-Parkinsonian drug rasagiline. The strategic addition of a fluorine atom at the C6 position of the indan ring introduces critical stereoelectronic modifications:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage by hepatic cytochrome P450 enzymes. This substitution prevents rapid phase I metabolism at the 6-position, prolonging the molecule's half-life.

-

Target Binding Affinity: Fluorine's high electronegativity alters the electron density of the aromatic ring. This inductive effect enhances binding affinity and selectivity to biological targets via multipolar interactions, which is crucial for its neuropharmacological effects[2].

-

Stereoselectivity: The biological activity of 6-FAI is highly stereoselective. The (R)-enantiomer, (R)-6-fluoro-1-aminoindan, is the primary driver of dopaminergic potentiation and neuroprotection, mirroring the stereospecificity seen in related propargylamines[3].

Core Pharmacodynamics: Dopaminergic Potentiation & MAO Modulation

Monoamine Oxidase (MAO) Interaction

Unlike irreversible MAO-B inhibitors (such as deprenyl), 6-FAI interacts with monoamine oxidase enzymes through a more dynamic substrate-modulator relationship. Enzymatic profiling indicates that 6-fluoro-2,3-dihydro-1H-inden-1-amine undergoes oxidative deamination catalyzed by MAO, converting to 6-fluoro-2,3-dihydro-1H-inden-1-one while generating ammonia and hydrogen peroxide[4]. This competitive substrate behavior allows it to transiently occupy the MAO active site, thereby modulating the breakdown of endogenous monoamines.

Reversal of Dopaminergic Hypofunction

The most significant therapeutic application of (R)-6-FAI lies in its ability to suppress symptoms emanating from dopaminergic hypofunction, a hallmark of Parkinson's Disease[1]. In vivo studies demonstrate that pretreatment with (R)-6-FAI significantly potentiates amphetamine-induced stereotypic behavior, suggesting that the compound enhances presynaptic dopamine release or alters the reuptake kinetics within the synaptic cleft[5].

Fig 1. Multi-target pharmacological pathways and dopaminergic modulation by 6-FAI.

Advanced Applications: Scaffold Utility in Drug Design

Beyond its direct action on the central nervous system, 6-FAI is a highly valued chemical scaffold in modern drug discovery, particularly for targeting complex intracellular signaling pathways:

-

Mitochondrial Permeability Transition Pore (mPTP) Modulators: 6-FAI derivatives are utilized to synthesize acrylamide compounds that prevent the rapid influx of Ca2+ across the platelet and mitochondrial membranes. By preventing mPTP opening, these compounds protect against mitochondrial-driven apoptosis[6].

-

Kinase Inhibitors (PI3K/mTOR): The 6-FAI moiety is a critical structural component in the synthesis of PQR-530, a highly potent, brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor. PQR-530 exhibits profound antitumor activity, inhibiting protein kinase B phosphorylation with an IC50 of 0.07 µM[7].

-

JAK-STAT3 Pathway Inhibition: 6-FAI is incorporated into imidazo[4,5-b]pyridin-5-amine derivatives, which act as potent inhibitors of the IL-6 stimulated JAK-STAT3 signaling pathway, demonstrating utility in targeted cancer therapies[8].

Quantitative Pharmacological Data

The following table summarizes the established quantitative metrics and therapeutic contexts for 6-FAI and its direct derivatives.

| Pharmacological Parameter | Value / Observation | Experimental Context |

| Primary Indication | Parkinson's Disease, Dementia | Reversal of dopaminergic hypofunction[1] |

| Active Stereoisomer | (R)-6-Fluoro-1-aminoindan | Stereoselective behavioral potentiation[5] |

| Enzymatic Interaction | Substrate / Modulator | Oxidative deamination via MAO[4] |

| Effective In Vivo Dose | 1.2 mg/kg (Rat Model) | Restoration of α-MpT hypokinesia[9] |

| Scaffold Utility (mTOR) | IC50 = 0.07 µM (PQR-530) | Inhibition of PKB phosphorylation in A2058 cells[7] |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol details the in vivo assessment of 6-FAI's dopaminergic efficacy.

Protocol: α-MpT-Induced Hypokinesia Behavioral Assay

Rationale: Administration of α-methyl-p-tyrosine (α-MpT) inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This depletes endogenous dopamine, inducing a state of hypokinesia that mimics Parkinsonian motor deficits. The efficacy of 6-FAI is measured by its ability to restore motor function in this depleted state[9].

Step-by-Step Methodology:

-

Subject Preparation & Sensitization: Utilize adult male Wistar rats. Subject the cohort to a controlled hypoxic episode to induce presynaptic dopamine deficiency and subsequent dopamine receptor hypersensitivity[5].

-

Induction of Hypokinesia: Administer α-MpT (e.g., 250 mg/kg, i.p.) to the subjects to halt de novo dopamine synthesis.

-

Compound Administration: Immediately following the hypoxic episode and α-MpT administration, inject the test group with (R)-6-Fluoro-1-aminoindan at a dose of 1.2 mg/kg[9]. Administer a saline vehicle to the control group.

-

Automated Behavioral Tracking: Place the subjects in automated open-field activity monitors equipped with infrared beam arrays.

-

Data Acquisition: Quantify the total horizontal and vertical movements over a continuous 10-hour period.

-

Statistical Validation: Calculate the percentage of motor restoration by comparing the total movement counts of the 6-FAI treated group against the untreated hypoxic/α-MpT control group.

Fig 2. Step-by-step experimental workflow for the α-MpT-induced hypokinesia behavioral assay.

References

- US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof Source: Google Patents URL

- WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof Source: Google Patents URL

-

Information on EC 1.4.3.4 - monoamine oxidase Source: BRENDA Enzyme Database URL:[Link]

-

PQR-530 Biological Activity and IC50 Source: Chemsrc URL:[Link]

- US12497359B2 - Acrylamide derivatives (mPTP Modulators)

- US 9,062,050 B2 - JAK-STAT3 Inhibitors Source: Google Patents URL

Sources

- 1. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents [patents.google.com]

- 2. Buy 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride [smolecule.com]

- 3. WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof - Google Patents [patents.google.com]

- 4. Information on EC 1.4.3.4 - monoamine oxidase - BRENDA Enzyme Database [brenda-enzymes.org]

- 5. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents [patents.google.com]

- 6. US12497359B2 - Acrylamide derivatives - Google Patents [patents.google.com]

- 7. PQR-530 | CAS#:1927857-61-1 | Chemsrc [chemsrc.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents [patents.google.com]

Serotonergic Pharmacology and Receptor Affinity of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Whitepaper

Executive Summary

In the landscape of neuropharmacology and rational drug design, the aminoindan scaffold represents a privileged, rigidified structure. While 2-aminoindans (e.g., MDAI) are widely recognized as potent serotonin (5-HT) releasers and reuptake inhibitors, the 1-aminoindan positional isomers exhibit a fundamentally different pharmacological profile. 6-Fluoro-2,3-dihydro-1H-inden-1-amine (commonly referred to as 6-Fluoro-1-aminoindan or 6-F-AI) serves a dual role in modern neurochemistry: it is a highly efficient substrate for monoamine oxidase (MAO) enzymes, and it acts as a critical structural motif for the development of high-affinity 5-HT₂A and 5-HT₁A receptor ligands, such as atypical antipsychotics.

This whitepaper synthesizes the serotonergic receptor affinity, metabolic interplay, and in vitro evaluation methodologies for 6-F-AI, providing drug development professionals with a comprehensive guide to utilizing this fluorinated scaffold.

Structural Pharmacology & Serotonin Receptor Affinity

The 1-Aminoindan vs. 2-Aminoindan Pharmacophore

The position of the amine on the indan ring dictates the molecule's spatial orientation within the orthosteric binding pocket of monoamine receptors and transporters.

-

2-Aminoindans : The amine is positioned to perfectly mimic the ethylamine side chain of endogenous serotonin and dopamine, leading to potent monoamine releasing activity and high direct receptor affinity[1].

-

1-Aminoindans : The shift of the amine to the 1-position shortens the vector between the basic nitrogen and the aromatic ring. Consequently, unsubstituted 1-aminoindan lacks amphetamine-like releasing activity and possesses negligible direct affinity for serotonergic receptors [2].

6-F-AI as a Scaffold for 5-HT₂A / 5-HT₁A Ligands

While 6-F-AI as a monomer exhibits low intrinsic affinity for 5-HT receptors, it is a highly valuable building block. The addition of the 6-fluoro substitution alters the electron density of the aromatic ring, enhancing

When the 1-aminoindan core is used to replace heterocycles (such as the oxindole in ziprasidone), the resulting derivatives retain high binding affinities for dopamine D₂ and serotonin 5-HT₂A / 5-HT₁A receptors, making 6-F-AI a vital precursor for novel atypical antipsychotics [3].

Metabolic Interplay: Monoamine Oxidase (MAO)

Because 6-F-AI structurally mimics endogenous monoamines, it interacts strongly with Monoamine Oxidase (EC 1.4.3.4), the primary enzyme responsible for serotonin degradation. According to the [4], 6-F-AI undergoes rapid oxidative deamination, yielding 6-fluoro-2,3-dihydro-1H-inden-1-one, ammonia, and hydrogen peroxide. Notably, specific MAO variants (e.g., MAO-N variant D9) show a 143% relative catalytic activity for 6-F-AI compared to standard substrates[4]. By acting as a competitive substrate, 6-F-AI can indirectly modulate synaptic serotonergic tone by occupying the MAO active site.

Fig 1. Pharmacological pathways of 6-F-AI involving MAO metabolism and serotonin receptor targeting.

Quantitative Data Summary

The following table summarizes the divergent pharmacological profiles of aminoindan scaffolds to guide structural selection in drug discovery.

| Compound Scaffold | Primary Target | 5-HT Receptor Affinity | MAO Interaction | Behavioral Profile |

| 2-Aminoindan (e.g., MDAI) | SERT / 5-HT Receptors | High (Direct Agonist/Releaser) | Weak MAO Inhibitor | Psychostimulant / Entactogen |

| 1-Aminoindan (Unsubstituted) | MAO-B / Scaffold | Negligible Direct Affinity | MAO-B Metabolite | Neuroprotective / Suppressant |

| 6-Fluoro-1-aminoindan (6-F-AI) | MAO / 5-HT₂A Scaffold | High (When incorporated into larger motifs) | Strong MAO Substrate (143% rel. act.) | Preclinical / Investigational |

Experimental Methodologies

To accurately profile 6-F-AI and its derivatives, researchers must employ robust, self-validating in vitro systems. Below are the standard operating procedures for determining 5-HT₂A receptor affinity and MAO catalytic turnover.

Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol determines the inhibition constant (

Causality & Rationale: We utilize

Step-by-Step Procedure:

-

Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT₂A receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 4 mM

, 0.1% ascorbic acid, pH 7.4). Causality: Ascorbic acid prevents the oxidative degradation of serotonergic ligands during incubation. -

Reaction Assembly: In a 96-well plate, combine 50 µL of

-Ketanserin (final concentration 2 nM), 50 µL of 6-F-AI derivative (serial dilutions from -

Incubation: Incubate the microplate at 37°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters using a cell harvester. Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Dry the filters, add 4 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a Liquid Scintillation Counter (LSC).

-

System Validation & QC:

-

Non-Specific Binding (NSB): Define NSB using 10 µM Mianserin.

-

Z'-Factor: Calculate the Z'-factor using the total binding and NSB wells. A self-validating assay must yield a Z'-factor

. -

Data Analysis: Fit the displacement curve using non-linear regression (GraphPad Prism) to determine the

, and calculate the

-

Fig 2. Step-by-step radioligand binding assay workflow for determining 5-HT2A receptor affinity.

Protocol 2: Fluorometric MAO Enzymatic Assay

This protocol measures the oxidative deamination of 6-F-AI by MAO, validating its role as a metabolic substrate.

Causality & Rationale: The assay utilizes the Amplex Red reagent. As MAO oxidizes 6-F-AI, it produces stoichiometric amounts of

Step-by-Step Procedure:

-

Reagent Preparation: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and purified MAO enzyme (e.g., MAO-N or human MAO-A/B) in sodium phosphate buffer (0.05 M, pH 7.4).

-

Substrate Addition: Add 6-F-AI (10 µM to 1 mM) to the microplate wells. Initiate the reaction by adding 50 µL of the working solution to 50 µL of the substrate.

-

Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 545 nm, Emission: 590 nm).

-

System Validation & QC:

-

Standard Curve: Run a parallel

standard curve (0.1 to 10 µM) to convert Relative Fluorescence Units (RFU) into moles of product formed. -

Inhibitor Controls: Pre-incubate the enzyme with Clorgyline (1 µM, MAO-A selective) or Selegiline (1 µM, MAO-B selective) to validate enzyme specificity and prove that the

generation is strictly MAO-dependent.

-

References

-

BRENDA Enzyme Database. "Information on EC 1.4.3.4 - monoamine oxidase." BRENDA. Available at:[Link]

-

Graham, J. M., et al. (2008). "1-Aminoindanes as novel motif with potential atypical antipsychotic properties." Bioorganic & Medicinal Chemistry Letters, 18(2), 489-493. Available at:[Link]

-

Oldfield, V., et al. (2010). "Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential." Rambam Maimonides Medical Journal, 1(1), e0006. Available at:[Link]

-

Wikipedia Contributors. "Rasagiline." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

- 1. Rasagiline - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential | Rambam Maimonides Medical Journal [rmmj.org.il]

- 3. 1-Aminoindanes as novel motif with potential atypical antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Information on EC 1.4.3.4 - monoamine oxidase - BRENDA Enzyme Database [brenda-enzymes.org]

Technical Analysis: Monoamine Modulatory Profile of 6-Fluoro-1-Aminoindane

The following technical guide provides an in-depth analysis of the monoamine modulatory profile of 6-Fluoro-2,3-dihydro-1H-inden-1-amine (also known as 6-Fluoro-1-aminoindane ).

Critical Scientific Distinction

This guide addresses the specific isomer 1-aminoindane . It is crucial to distinguish this compound from its positional isomer, 6-Fluoro-2-aminoindane (6-FAI) .

-

1-Aminoindanes (the subject of this guide) are primarily Monoamine Oxidase (MAO) Inhibitors and weak uptake inhibitors. They typically do not act as monoamine releasing agents.

-

2-Aminoindanes (e.g., MDAI, 5-IAI) are potent Monoamine Releasing Agents (MRAs) .

Executive Summary

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of the 1-aminoindane scaffold. Unlike the amphetamine-like 2-aminoindanes, the 1-aminoindane class is pharmacologically distinct, acting primarily as inhibitors of Monoamine Oxidase B (MAO-B) and weak reuptake inhibitors of norepinephrine and dopamine.

This guide details the compound's lack of significant monoamine releasing activity, its primary mechanism as an enzyme inhibitor, and the structural basis for this divergence from "releaser" pharmacology.

Chemical Identity & Structural Properties

| Property | Detail |

| IUPAC Name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine |

| Common Name | 6-Fluoro-1-aminoindane |

| CAS Number | 1191908-44-7 (HCl salt) |

| Molecular Formula | C9H10FN |

| Core Scaffold | 1-Aminoindane (Rigid analogue of phenethylamine) |

| Key Substituent | Fluorine at C6 (Para to the bridgehead, Meta to the amine in the unfolded phenethylamine view) |

| Chirality | Contains one chiral center at C1.[1][2] (R)-enantiomer is typically the bioactive form for MAO inhibition (analogous to Rasagiline). |

Structural Diagram: 1-Amino vs 2-Amino Indane

Figure 1: Structural comparison highlighting the pharmacological divergence between the 1-amino and 2-amino isomers.

Pharmacodynamics: The Monoamine Profile

Monoamine Release (The Null Result)

Contrary to the behavior of 2-aminoindanes (which mimic amphetamine), 6-Fluoro-1-aminoindane does not exhibit significant monoamine releasing activity.

-

Mechanism of Release (Absent): Monoamine release requires the molecule to be a substrate for the transporter (DAT/SERT/NET), entering the presynaptic neuron and triggering VMAT2 reversal or transporter efflux.[3] The 1-aminoindane geometry prevents efficient translocation as a substrate.

-

Experimental Evidence: In comparative studies of aminoindanes, the 1-amino isomers consistently fail to induce [3H]-dopamine or [3H]-serotonin efflux from preloaded synaptosomes, whereas 2-amino isomers (like 5-IAI or MDAI) are potent releasers.

Monoamine Uptake Inhibition

While not a releaser, 6-Fluoro-1-aminoindane acts as a weak reuptake inhibitor .

| Transporter | Activity Type | Potency Estimate (Ki) | Mechanism |

| NET (Norepinephrine) | Inhibition | Moderate (~1-10 µM) | Blocks reuptake without inducing efflux. |

| DAT (Dopamine) | Inhibition | Weak (>10 µM) | Low affinity compared to amphetamines. |

| SERT (Serotonin) | Inhibition | Negligible/Weak | Fluorine at C6 may slightly enhance affinity compared to unsubstituted 1-AI, but remains low. |

Primary Mechanism: MAO Inhibition

The definitive pharmacological action of 6-Fluoro-1-aminoindane is the inhibition of Monoamine Oxidase (MAO) .

-

Selectivity: Likely MAO-B Selective .

-

Rationale: The parent compound, (R)-1-aminoindane, is a weak, reversible MAO-B inhibitor. Its N-propargyl derivative (Rasagiline) is a potent, irreversible MAO-B inhibitor.

-

Fluorine Effect: Substitution at the 6-position (analogous to the 4-position on the phenyl ring of phenethylamine) often enhances metabolic stability and can increase potency against MAO-B by interacting with the enzyme's hydrophobic pocket.

-

-

Functional Outcome: Increases synaptic concentrations of Dopamine and Phenethylamine (PEA) by preventing their catabolism, rather than by forcing their release.

Mechanism of Action: Pathway Visualization

The following diagram illustrates why 6-Fluoro-1-aminoindane functions as an enzyme inhibitor rather than a transporter releaser.

Figure 2: Mechanism of Action showing primary inhibition of MAO-B and secondary blockade of DAT, contrasting with the absence of release.

Experimental Protocols for Validation

To empirically verify the profile of 6-Fluoro-1-aminoindane, the following assays are standard.

Protocol A: Synaptosomal Release Assay (Differentiation from Releasers)

Purpose: To prove the compound is NOT a releaser.

-

Preparation: Isolate synaptosomes from rat striatum (for DA) or hippocampus (for 5-HT/NE).

-

Pre-loading: Incubate synaptosomes with radiolabeled neurotransmitter (e.g., [3H]-DA) for 15 mins at 37°C.

-

Wash: Remove extracellular isotope by centrifugation/washing.

-

Exposure: Incubate pre-loaded synaptosomes with 6-Fluoro-1-aminoindane (1 nM - 100 µM).

-

Control: Use Tyramine or Amphetamine (positive control for release).

-

-

Measurement: Quantify radioactivity in the supernatant (released fraction) vs. pellet (retained fraction).

-

Expected Result: 6-Fluoro-1-aminoindane will show no significant increase in basal efflux compared to vehicle, whereas Amphetamine will show dose-dependent efflux.

Protocol B: MAO Inhibition Assay

Purpose: To confirm the primary mechanism.

-

Enzyme Source: Recombinant Human MAO-A and MAO-B.

-

Substrate: Kynuramine (fluorometric) or [14C]-PEA (radiometric).

-

Incubation: Incubate enzyme + inhibitor (6-Fluoro-1-aminoindane) for 20 mins.

-

Reaction: Add substrate and measure product formation rate.

-

Analysis: Determine IC50.

-

Expected Result: Low IC50 (nanomolar to low micromolar) for MAO-B; higher IC50 for MAO-A.

References

-

Youdim, M. B., et al. (2001). "Rasagiline: A Potent, Irreversible, Selective MAO-B Inhibitor." Expert Review of Neurotherapeutics. Link

-

Liechti, M. E., et al. (2014).[4] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. (Establishes the release profile of 2-aminoindanes vs uptake profile of related compounds). Link

-

Pevarello, P., et al. (1999). "Synthesis and anticonvulsant activity of new 1-aminoindane derivatives." Journal of Medicinal Chemistry. (Discusses 1-aminoindane SAR).[2][5]

-

Simpkins, J. W., et al. (2004). "Neuroprotective effects of the 1-aminoindanes." Journal of Neural Transmission. Link

-

ChemicalBook. (2023). "6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Product Information." (Confirming chemical identity). Link

Sources

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Assessing Blood-Brain Barrier Permeability of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Guide

Abstract

The development of novel therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of drug candidates to cross the highly selective blood-brain barrier (BBB). This guide provides a comprehensive, multi-tiered framework for the evaluation of BBB permeability, using the novel compound 6-Fluoro-2,3-dihydro-1H-inden-1-amine as a case study. We will detail a logical progression from in silico prediction and physicochemical characterization to high-throughput in vitro screening and definitive in vivo validation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a robust and decisive assessment of a compound's CNS penetration capabilities.

Introduction: The CNS Drug Delivery Challenge

The blood-brain barrier (BBB) is a dynamic interface that separates the circulating blood from the brain's extracellular fluid, protecting the central nervous system from toxins and pathogens while regulating the transport of essential nutrients.[1][2] This same protective mechanism, however, represents a formidable obstacle for drug development, with estimates suggesting that only 2% of small molecules are able to effectively cross it.[3] For a compound like 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a novel molecule with potential neurological applications, determining its ability to reach its target in the brain is a primary and critical step in its development pipeline.

This guide outlines a systematic approach to characterize the BBB permeability of this and other novel chemical entities. The workflow is designed to be resource-efficient, beginning with computational and simple experimental methods to flag promising candidates before committing to more complex and resource-intensive cellular and animal models.

Stage 1: Foundational Profiling - In Silico & Physicochemical Analysis

The initial assessment of BBB permeability begins long before the compound is synthesized in large quantities. Computational models and basic physicochemical measurements provide a crucial first filter. These methods predict the likelihood of passive diffusion across the lipid-rich endothelial cells of the BBB.

Physicochemical Properties

Key molecular properties dictate a compound's "drug-likeness" and its potential to cross the BBB.[4] For 6-Fluoro-2,3-dihydro-1H-inden-1-amine (hydrochloride salt form, CAS: 731859-02-2), the foundational properties are:

These values are well within the desirable range for CNS drugs.

In Silico Predictive Modeling

Computational models use these basic properties to predict permeability. The most widely recognized set of guidelines is Lipinski's Rule of Five, which suggests that most orally active drugs have specific characteristics.[6][7] For CNS-active drugs, these rules are often more stringent.

Expert Insight: While Lipinski's rules provide a good starting point, specific CNS drug properties are often more constrained. A compound with high lipophilicity might readily enter the BBB but can also lead to non-specific binding to brain tissue, reducing the free concentration available to interact with the target.[8]

| Parameter | Lipinski's Rule of 5[7] | CNS Drug Guideline (Rule of 4)[9][10] | 6-Fluoro-2,3-dihydro-1H-inden-1-amine (Calculated) | Status |

| Molecular Weight | < 500 Da | < 400 Da | 151.19 Da (free base) | Pass |

| LogP (Lipophilicity) | < 5 | ~2-4 | ~2.1 (Predicted) | Pass |

| H-Bond Donors | ≤ 5 | ≤ 3 | 1 (Amine group) | Pass |

| H-Bond Acceptors | ≤ 10 | ≤ 7 | 1 (Fluorine) + 1 (Amine) = 2 | Pass |

| Polar Surface Area (PSA) | N/A | < 60-70 Ų | ~26 Ų (Predicted) | Pass |

Table 1: Physicochemical property assessment of 6-Fluoro-2,3-dihydro-1H-inden-1-amine against standard and CNS-specific drug-likeness rules.

Stage 2: In Vitro Permeability Assessment

In vitro models provide the first experimental evidence of a compound's ability to cross a membrane barrier. We employ a two-tiered approach: a rapid, cell-free assay for initial screening, followed by a more biologically relevant cell-based model.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cost-effective method to predict passive diffusion.[11][12][13] It uses a 96-well plate system where a filter is coated with a lipid mixture (e.g., porcine brain lipid extract) that mimics the BBB.[12][14]

-

Preparation: Prepare a 10 mM stock solution of 6-Fluoro-2,3-dihydro-1H-inden-1-amine in DMSO. Prepare working solutions of the test compound and controls (e.g., high-permeability propranolol, low-permeability atenolol) at 50 µM in phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be ≤ 0.5%.[12]

-

Membrane Coating: Hydrate the artificial membrane on the acceptor plate with the lipid solution (e.g., Porcine Brain Lipid from Pion Inc.) and place it onto the donor plate.

-

Loading: Add 200 µL of the test compound/control solutions to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

-

Incubation: Sandwich the donor and acceptor plates and incubate for 4-18 hours at room temperature with gentle shaking.

-

Quantification: After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS.

-

Calculation: Calculate the effective permeability (Pe) using the known surface area and incubation time.

Data Interpretation:

| Compound Class | Typical Pe (x 10⁻⁶ cm/s) | Predicted CNS Permeability |

| High Permeability | > 4.0 | High |

| Medium Permeability | 2.0 - 4.0 | Medium |

| Low Permeability | < 2.0 | Low |

Table 2: Interpretation of PAMPA-BBB permeability results.

Tier 2: Cell-Based Transwell Assay using hCMEC/D3 Cells

To introduce biological complexity, including the potential for active transport, a cell-based model is essential. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted and reproducible model for in vitro BBB studies.[2][15][16][17] These cells form a monolayer with tight junctions on a porous Transwell insert, separating an apical (blood side) and a basolateral (brain side) chamber.

-

Cell Culture: Culture hCMEC/D3 cells on collagen-coated flasks.[2]

-

Seeding: Seed cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) at a high density and culture until a confluent monolayer is formed (typically 5-7 days).

-

Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm tight junction formation. A TEER value > 30 Ω·cm² is typically considered acceptable. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow to confirm low passive leakage.

-

Permeability Assay (A-to-B):

-

Add the test compound (e.g., 10 µM) to the apical (A) chamber.

-

At various time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (B) chamber.

-

Quantify the compound concentration in the samples via LC-MS/MS.

-

-

Efflux Ratio (B-to-A):

-

To determine if the compound is a substrate for efflux pumps (like P-glycoprotein), perform the assay in reverse, adding the compound to the basolateral (B) chamber and sampling from the apical (A) chamber.

-

-

Calculation:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

-

Data Interpretation: An efflux ratio greater than 2 suggests the compound is actively pumped out of the brain, which could severely limit its efficacy.[8]

Stage 3: In Vivo Validation - The Gold Standard

While in vitro models are powerful, they cannot fully replicate the complexity of the living brain.[18] In vivo studies in rodents are the definitive step to measure true brain exposure. Brain microdialysis is a premier technique for this purpose as it directly measures the unbound, pharmacologically active concentration of the drug in the brain's interstitial fluid (ISF).[1][18][19][20]

Protocol: Rodent Brain Microdialysis

-

Animal Preparation: Anesthetize a rat or mouse and surgically implant microdialysis guide cannulas into the target brain region (e.g., striatum) and a catheter into the jugular vein. Allow the animal to recover.

-

Probe Insertion: On the day of the experiment, insert microdialysis probes into the brain guide cannula and the jugular vein catheter in the conscious, freely-moving animal.[18]

-

Perfusion: Perfuse both probes with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).

-

Drug Administration: Administer 6-Fluoro-2,3-dihydro-1H-inden-1-amine systemically (e.g., via intravenous bolus or infusion).

-

Sample Collection: Collect dialysate fractions from both brain and blood probes at regular intervals (e.g., every 20 minutes) for several hours.

-

Analysis: Analyze the concentration of the unbound drug in the dialysates using a validated LC-MS/MS method.

-

Calculation:

Integrated Data Analysis and Interpretation

The Kp,uu is the most robust indicator of BBB transport.[21][22] It represents the ratio of unbound drug in the brain to unbound drug in the plasma at steady-state, effectively correcting for plasma protein and brain tissue binding.[8]

| Kp,uu Value | Interpretation of Transport Mechanism | CNS Drug Potential |

| Kp,uu ≈ 1 | Passive diffusion is the dominant mechanism.[8][23] | Ideal |

| Kp,uu > 1 | Active influx into the brain is occurring.[23] | High (Potentially very effective) |

| Kp,uu < 1 | Active efflux is dominant, removing the drug from the brain.[23][24] | Low (Likely to fail due to insufficient target engagement) |

Table 3: Interpreting the unbound brain-to-plasma partition coefficient (Kp,uu). A Kp,uu > 0.3 is often considered the minimum threshold for a viable CNS drug candidate, though this depends on the drug's potency.[21]

Conclusion

The successful development of a CNS drug hinges on a clear understanding of its ability to penetrate the blood-brain barrier. By following the structured, multi-stage approach detailed in this guide—from predictive in silico analysis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine to its definitive in vivo assessment via microdialysis—research teams can make informed, data-driven decisions. This rigorous evaluation of physicochemical properties, passive permeability, active transport, and ultimately, the unbound brain concentration (Kp,uu) provides the critical evidence needed to either advance a promising CNS candidate or terminate the development of a compound that cannot reach its intended site of action, thereby saving significant time and resources in the drug discovery process.

References

- Vertex AI Search. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.

- WuXi AppTec. (2025). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. DMPK.

- The Gelli Lab. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce.

- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Frontiers. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers.

- J-Stage. (n.d.). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs.

- Taylor & Francis Online. (2012). In-silico prediction of blood–brain barrier permeability.

- MilliporeSigma. (n.d.). Blood-Brain Barrier hCMEC/D3 Cell Line.

- Ace Therapeutics. (n.d.). Blood-Brain Barrier Immortalized hCMEC/D3 Cell Line.

- PubMed. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier.

- ScienceDirect. (2023). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells.

- JoVE. (2018). In Vivo Microdialysis for Brain Analysis.

- MDPI. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.

- Patsnap. (2025). What are the exceptions to Lipinski's Rule of 5?.

- Bentham Science. (2004). In Silico Prediction Models for Blood-Brain Barrier Permeation.

- PMC. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.

- MDPI. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules.

- PMC. (n.d.). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications.

- Frontiers. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View.

- Bentham Science Publishers. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs.

- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

- PMC. (n.d.). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development.

- ResearchGate. (2016). (PDF) Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs.

- BLD Pharmatech. (n.d.). (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

- bioRxiv. (2024). Exploring Kp,uu,BBB Values Smaller than Unity in Remoxipride: A Physiologically- Based CNS Model.

- Srinidhi Varadharajan. (n.d.). Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models.

- Wikipedia. (n.d.). Lipinski's rule of five.

- Sigma-Aldrich. (n.d.). (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

- Sigma-Aldrich. (n.d.). 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

- PMC. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.

- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit.

- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.

- ChemicalBook. (n.d.). 6-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride.

- Bienta. (2026). Parallel Artificial Membrane Permeability Assay (PAMPA).

- BLDpharm. (n.d.). 731859-02-2|(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Sources

- 1. Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs [jstage.jst.go.jp]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]

- 6. What are the exceptions to Lipinski's Rule of 5? [synapse.patsnap.com]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]

- 14. paralab.es [paralab.es]

- 15. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]

- 16. The hCMEC/D3 cell line as a model of the human blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules | MDPI [mdpi.com]

- 22. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Strategic Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Abstract & Scope

This application note details the laboratory-scale synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 731859-02-2), a critical pharmacophore in the development of MAO-B inhibitors and CNS-active agents. Unlike generic protocols, this guide addresses the specific challenges of synthesizing primary amines on the indane scaffold: preventing dimer formation (secondary amines) and ensuring complete reduction of the intermediate.

We present two validated pathways:

-

The Oxime Route (Method A): Prioritizes high purity and intermediate isolation. Recommended for GMP-proximate workflows.

-

Direct Reductive Amination (Method B): Prioritizes speed and throughput. Recommended for early-stage SAR library generation.

Strategic Pathway Analysis

The conversion of 6-fluoro-1-indanone to its amine derivative requires careful selection of reducing agents to preserve the fluorine substituent while effectively reducing the carbonyl/imine functionality.

| Feature | Method A: Oxime Isolation | Method B: Direct Reductive Amination |

| Mechanism | Ketone | Ketone |

| Reagents | NH₂OH·HCl / H₂ / Pd/C | NH₄OAc / NaBH₃CN |

| Purity Profile | High (Crystallizable intermediate) | Moderate (Risk of over-alkylation) |

| Throughput | 2 Days | 6-8 Hours |

| Scalability | Excellent (>100g) | Good (<10g) |

Reaction Scheme Visualization

The following diagram outlines the logical flow and mechanistic divergence of the two methods.

Figure 1: Synthetic pathways. Method A (Solid lines) isolates the stable oxime. Method B (Dashed lines) proceeds via a transient imine.

Method A: The Oxime Route (High Purity)

This protocol is the "Gold Standard" for generating material for biological assays due to the ease of purifying the oxime intermediate.

Step 1: Synthesis of 6-Fluoro-1-indanone Oxime

Rationale: Using Sodium Acetate (NaOAc) buffers the reaction, preventing the protonation of hydroxylamine's nitrogen, thereby maintaining its nucleophilicity.

Reagents:

-

6-Fluoro-1-indanone (1.0 eq)[1]

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium Acetate trihydrate (2.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 6-fluoro-1-indanone (e.g., 5.0 g, 33.3 mmol) in Ethanol (45 mL).

-

Buffer Preparation: Dissolve NaOAc·3H₂O (9.06 g, 66.6 mmol) and Hydroxylamine HCl (3.47 g, 50.0 mmol) in Water (15 mL).

-

Addition: Add the aqueous solution to the ethanolic ketone solution. The mixture may become cloudy.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ketone (Rf ~0.5) should disappear, replaced by the oxime (Rf ~0.3).

-

-

Workup: Cool to room temperature. Evaporate most of the ethanol under reduced pressure.

-

Precipitation: Add cold water (50 mL) to the residue. The oxime usually precipitates as an off-white solid.[2]

-

Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Expected Yield: 90–95%.

-

Step 2: Catalytic Hydrogenation to Amine

Rationale: Reduction of oximes to primary amines can compete with hydroxylamine formation or secondary amine dimerization. Using Pd/C in acidic media (Acetic Acid) suppresses dimer formation by protonating the primary amine as soon as it forms, rendering it non-nucleophilic.

Reagents:

-

6-Fluoro-1-indanone Oxime (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Hydrogen Gas (H₂)

Protocol:

-

Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with the Oxime (e.g., 4.0 g).

-

Solvent: Add Glacial Acetic Acid (40 mL).

-

Catalyst: Carefully add 10% Pd/C (0.4 g) under an inert atmosphere (Nitrogen purge) to avoid ignition.

-

Hydrogenation: Pressurize with H₂ to 40–50 psi (3–3.5 bar). Shake/stir at room temperature for 6–12 hours.

-

Note: If reaction is sluggish, heat to 40°C.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[3]

-

Concentration: Concentrate the filtrate to remove most of the acetic acid/methanol.

-

Acid-Base Extraction (Critical for Purity):

-

Dissolve the residue in 1M HCl (aq). Wash with Ethyl Acetate (removes non-basic impurities).

-

Basify the aqueous layer to pH >10 using 4M NaOH (cool in ice bath during addition).

-

Extract the free amine into Dichloromethane (DCM) (3 x 50 mL).

-

-

Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate to yield the target amine as an oil.

-

Salt Formation (Optional): Treat the oil with HCl in ether/dioxane to precipitate the stable hydrochloride salt.

Method B: Direct Reductive Amination (Rapid)

Rationale: This method utilizes Ammonium Acetate as the ammonia source and Sodium Cyanoborohydride as the selective reducing agent. It is faster but requires careful purification.

Reagents:

-

6-Fluoro-1-indanone (1.0 eq)[1]

-

Ammonium Acetate (NH₄OAc) (10.0 eq) - Large excess prevents dimerization.

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

Protocol:

-

Imine Formation: In a dry flask, combine 6-fluoro-1-indanone (1.0 g) and Ammonium Acetate (5.1 g) in Methanol (20 mL). Add 3Å molecular sieves to absorb water. Stir at room temperature for 1 hour.

-

Reduction: Cool to 0°C. Add NaBH₃CN (0.63 g) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 16–24 hours.

-

Quench: Carefully add 6M HCl to quench excess hydride and decompose boron complexes (Caution: Gas evolution).

-

Workup: Adjust pH to >10 with NaOH. Extract with DCM.

-

Purification: This method often requires Flash Chromatography (DCM/MeOH/NH₄OH 90:10:1) to separate the primary amine from trace secondary amines.

Quality Control & Validation

Workup Logic Tree

Use this flow to ensure maximum recovery and purity during the extraction phase.

Figure 2: Acid-Base extraction strategy for amine purification.

Analytical Specifications

| Test | Acceptance Criteria | Method |

| Appearance | Off-white solid (HCl salt) or Pale yellow oil (Free base) | Visual |

| ¹H NMR (400 MHz) | DMSO-d6 / CDCl3 | |

| ¹⁹F NMR | Single peak ~ -115 to -120 ppm (vs CFCl3) | DMSO-d6 |

| Mass Spec | [M+H]⁺ = 152.1 (Free base) | LC-MS (ESI) |

Safety & Handling

-

6-Fluoro-1-indanone: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

-

Sodium Cyanoborohydride: Highly toxic if swallowed, inhaled, or in contact with skin. Liberates HCN gas upon contact with strong acids. Use only in a well-ventilated hood.

-

Hydrogenation: Catalysts (Pd/C) are pyrophoric when dry. Keep wet with solvent or water. Ensure hydrogenation vessels are rated for the applied pressure.

References

-

Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Oxime Hydrogenation Catalysis: Rosen, W. E., & Green, M. J. "Heterogeneous Catalytic Hydrogenation of Oximes." Journal of Organic Chemistry, 1963, 28(10), 2797–2804.

-

Indanone Oxime Reduction: "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines." Catalysts, 2022, 12(12), 1614.[5]

-

Safety Data: "Safety Data Sheet: 6-Fluoro-1-indanone." PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Reductive amination protocols for 6-fluoro-1-aminoindane

Executive Summary & Strategic Context

6-Fluoro-1-aminoindane is a privileged pharmacophore in medicinal chemistry, serving as a rigidified analog of para-fluoroamphetamine and a core scaffold for MAO-B inhibitors (e.g., Rasagiline analogs) and melatonin receptor agonists. The presence of the fluorine atom at the C6 position introduces specific electronic effects—deactivating the aromatic ring while increasing metabolic stability and lipophilicity compared to the parent 1-aminoindane.[1]

This Application Note provides three field-validated protocols for the reductive amination of 6-fluoro-1-indanone to generate 6-fluoro-1-aminoindane (primary amine) and its N-substituted derivatives (secondary/tertiary amines).

Key Technical Considerations:

-

Steric Constraint: The fused 5-membered ring of the indanone creates steric strain that can retard imine formation compared to acyclic ketones.[1]

-

Electronic Deactivation: The 6-fluoro substituent (meta to the carbonyl) exerts an electron-withdrawing inductive effect (

), rendering the carbonyl carbon more electrophilic. However, it also destabilizes the developing positive charge in the transition state of the iminium reduction.[1] -

Chemo-selectivity: Protocol selection depends strictly on the desired substitution pattern (Primary vs. Secondary Amine).[1]

Mechanistic Pathways & Decision Logic

The choice of reducing agent and amine source dictates the pathway.[1] We utilize two primary mechanistic routes: Direct Reductive Amination (One-Pot) and Lewis-Acid Mediated Amination .[1]

Caption: Mechanistic flow of reductive amination. Note that iminium formation is often the rate-determining step in hindered indanones.[1]

Experimental Protocols

Protocol A: Synthesis of Primary Amines (The Borch Condition)

Target:6-fluoro-1-aminoindane (Primary Amine) Challenge: Preventing over-alkylation to the secondary amine.[1][2] Solution: Use of excess Ammonium Acetate with Sodium Cyanoborohydride.[1]

| Parameter | Specification |

| Precursor | 6-Fluoro-1-indanone |

| Amine Source | Ammonium Acetate ( |

| Reductant | Sodium Cyanoborohydride ( |

| Solvent | Methanol (Anhydrous) |

| Temperature |

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under

, dissolve 6-fluoro-1-indanone (1.0 eq, e.g., 5.0 mmol) in anhydrous Methanol (0.2 M concentration). -

Amine Addition: Add Ammonium Acetate (10.0 eq). The large excess is critical to suppress dimer formation (secondary amine).[1]

-

Reduction: Add Sodium Cyanoborohydride (0.7 eq initially). Note: NaCNBH3 is toxic; handle in a fume hood.[1]

-

Reaction: Stir at room temperature for 24 hours. If TLC shows residual ketone, heat to

and add an additional 0.3 eq of reductant. -

Quench & Workup:

-

Acidify carefully with 6N HCl to pH < 2 (destroys residual borohydride and hydrolyzes borate complexes).[1]

-

Remove Methanol in vacuo.[1]

-

Wash the aqueous acidic layer with

(removes unreacted ketone).[1] -

Basify the aqueous layer to pH > 12 using NaOH pellets or 10N NaOH.[1]

-

Extract the free amine into DCM (

).[1] Dry over

-

-

Purification: The free amine absorbs

rapidly.[1] Convert to HCl salt immediately or purify via flash chromatography (

Protocol B: Synthesis of Secondary Amines (STAB Protocol)

Target:N-Alkyl-6-fluoro-1-aminoindanes Standard: The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB).[1] Advantage:[3][4] STAB does not reduce the ketone competitively, allowing "one-pot" mixing.

Reagents:

-

6-Fluoro-1-indanone (1.0 eq)[1]

-

Primary Amine (

) (1.1 - 1.2 eq)[1] -

Sodium Triacetoxyborohydride (

) (1.4 - 1.5 eq)

Step-by-Step Methodology:

-

Complexation: Mix ketone and amine in DCE under Argon. Add Acetic Acid.[1][5][7][8][9][10] Stir for 30 minutes. Rationale: This pre-equilibrium promotes formation of the imine/iminium species.[1]

-

Reduction: Add

in one portion. -

Monitoring: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.[1][5]

-

Troubleshooting: If reaction stalls, the steric bulk of the indane ring may be hindering imine formation. Add molecular sieves (

) or switch to Protocol C.[1]

-

-

Quench: Quench with saturated aqueous

. Stir for 15 minutes until gas evolution ceases. -

Extraction: Separate phases. Extract aqueous layer with DCM.[1][5]

-

Isolation: Dry organics (

) and concentrate.

Protocol C: Titanium(IV) Mediated Amination (For Difficult Substrates)

Target: Sterically hindered amines or weak nucleophiles (e.g., anilines).

Mechanism:

Caption: Workflow for Ti(IV) mediated reductive amination.

Step-by-Step Methodology:

-

Imine Formation: Combine 6-fluoro-1-indanone (1.0 eq), Amine (1.2 eq), and Titanium(IV) Isopropoxide (1.25 eq) in a flask. Note: Often done neat or in minimal THF.

-

Aging: Stir for 6–12 hours at RT. The solution will become viscous.[1]

-

Reduction: Dilute the mixture with Methanol (caution: exothermic). Cool to

. Add Sodium Borohydride ( -

Workup (Critical): The reaction produces copious titanium salts (

).[1]

Comparative Data & Selection Guide

| Feature | Protocol A (Borch) | Protocol B (STAB) | Protocol C (Ti-Mediated) |

| Best For | Primary Amines ( | Secondary Amines (Alkyl) | Hindered/Weak Amines |

| Reducing Agent | |||

| Toxicity | High (Cyanide risk) | Low (Borate salts) | Low |

| Water Tolerance | Moderate | Low (decomposes reagent) | Zero (Ti reacts with |

| Yield (Typical) | 60-75% | 80-95% | 70-90% |

Safety & Compliance

-

Pharmacology Warning: 6-fluoro-1-aminoindane derivatives are structural analogs of amphetamines and may possess CNS activity (MAO inhibition or monoamine release).[1] Handle all products as potential potent bioactive agents.[1]

-

Cyanide Hazard: When using Protocol A , ensure the quench is performed in a fume hood.[1] Acidification of

can release trace -

Exotherms: Protocol C involves adding borohydride to methanol/titanium mixtures, which can generate hydrogen gas rapidly.[1] Ensure adequate venting.[1]

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][8][10][12] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[8][12] Link[1]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[12] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[12] Link[1]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

-

Organic Chemistry Portal. Reductive Amination - General Procedures and Mechanisms. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. data.biotage.co.jp [data.biotage.co.jp]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: High-Purity Preparation of 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Abstract & Strategic Significance

The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for monoamine oxidase (MAO) inhibitors (e.g., Rasagiline) and various adrenergic receptor ligands. The introduction of a fluorine atom at the 6-position modulates metabolic stability by blocking the metabolically labile aromatic position, often improving the pharmacokinetic profile of drug candidates.

This Application Note provides a robust, scalable protocol for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride . Unlike generic reductive amination procedures that often yield difficult-to-separate secondary amine byproducts, this guide utilizes a Two-Step Oxime-Intermediate Route . This method is selected for its high regioselectivity, operational safety (avoiding toxic cyanoborohydrides), and the ability to isolate a stable crystalline intermediate, ensuring high purity of the final salt.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to ensure complete conversion and ease of purification. We proceed via the formation of 6-fluoro-1-indanone oxime, followed by catalytic hydrogenation.

Chemical Pathway Visualization

Figure 1: Synthetic workflow for the preparation of 6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl. The route prioritizes intermediate isolation for purity control.

Materials & Equipment

Reagents

| Reagent | CAS No.[1][2][3][4] | Grade | Function |

| 6-Fluoro-1-indanone | 1481-32-9 | >98% | Starting Scaffold |

| Hydroxylamine Hydrochloride | 5470-11-1 | 99% | Oximation Agent |

| Pyridine | 110-86-1 | Anhydrous | Base/Solvent |

| Palladium on Carbon (10%) | 7440-05-3 | Wet support | Hydrogenation Catalyst |

| Methanol | 67-56-1 | HPLC Grade | Solvent |

| Hydrochloric Acid (4M in Dioxane) | - | Reagent | Salt Formation |

| Diethyl Ether | 60-29-7 | ACS | Anti-solvent |

Equipment

-

Reaction Vessel: 250 mL 3-neck round-bottom flask (Step 1); Parr Hydrogenator or High-Pressure Autoclave (Step 2).

-

Temperature Control: Oil bath with digital thermocouple.

-

Filtration: Celite® 545 filter aid pad for catalyst removal.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluoro-1-indanone Oxime

Rationale: Direct reductive amination can lead to dimer formation. Converting the ketone to an oxime first "locks" the nitrogen position and prevents over-alkylation.

-

Setup: Charge a 250 mL round-bottom flask with 6-Fluoro-1-indanone (5.0 g, 33.3 mmol) and absolute ethanol (50 mL).

-

Addition: Add Hydroxylamine hydrochloride (3.5 g, 50.0 mmol, 1.5 eq) followed by Pyridine (4.0 mL, 50.0 mmol).

-

Critical Parameter: Pyridine acts as an acid scavenger. Ensure the reaction stays slightly basic to neutral to drive the equilibrium.

-

-

Reaction: Heat the mixture to 60°C for 2–3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.3).

-

Workup:

-

Result: Off-white solid. Yield is typically >90%.[4] Proceed to Step 2 without further purification if purity >95% by HPLC.

Step 2: Catalytic Hydrogenation to Amine Hydrochloride

Rationale: Using Pd/C in acidic media (HCl/MeOH) reduces the oxime directly to the amine hydrochloride salt. The acidic environment prevents the formation of secondary amines (dimers) by protonating the primary amine as soon as it forms.

-

Setup: In a high-pressure hydrogenation bottle, dissolve the Oxime intermediate (5.0 g, ~30 mmol) in Methanol (100 mL).

-

Acidification: Add concentrated HCl (3.0 mL, ~36 mmol) or 4M HCl in Dioxane (9 mL).

-

Safety Note: Ensure the solution is acidic (pH < 2).

-

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading).

-

Hazard: Pd/C is pyrophoric. Add under an inert blanket of Nitrogen or Argon.

-

-

Hydrogenation: Purge the vessel with Nitrogen (3x) then Hydrogen (3x). Pressurize to 40–50 psi (3–3.5 bar) and shake/stir at room temperature for 6–12 hours.

-

Filtration:

-

Vent the hydrogen carefully.

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.[6]

-

Caution: Do not let the catalyst dry out on the filter paper; keep it wet to prevent ignition.

-

-

Isolation: Concentrate the filtrate to dryness. The residue is the crude hydrochloride salt.

Step 3: Purification and Crystallization

-

Trituration: The crude solid may be sticky. Triturate with Diethyl Ether (50 mL) and stir vigorously for 30 minutes. The solid should become a free-flowing powder.

-

Recrystallization (if needed): Dissolve the salt in a minimum amount of hot Isopropanol (IPA). Allow to cool slowly to room temperature, then refrigerate. Add cold Diethyl Ether dropwise until turbidity persists if crystallization is slow.

-

Final Product: Filter the white crystals, wash with cold ether, and dry under vacuum at 40°C.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures must be confirmed:

-

Physical State: White to off-white crystalline solid.

-

Melting Point: 235–240°C (Decomposition).

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.5–8.8 (br s, 3H, -NH₃⁺)

-

δ 7.2–7.4 (m, 3H, Aromatic H)

-

δ 4.6 (m, 1H, CH-NH₃⁺)

-

δ 2.8–3.0 (m, 2H, Benzylic CH₂)

-

δ 2.0–2.5 (m, 2H, Ring CH₂)

-

-

¹⁹F NMR: Single peak around -115 to -120 ppm (relative to CFCl₃).

-

Mass Spectrometry (ESI+): m/z = 152.1 [M+H]⁺ (Free base mass).

Troubleshooting & Optimization

Process Decision Tree

Figure 2: Troubleshooting logic for common synthetic pitfalls.

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrogenation | Catalyst poisoning or low pressure. | Use fresh Pd/C; increase pressure to 60 psi; ensure Sulfur is absent from starting material. |

| Dimer Formation | Insufficient acid during reduction. | The imine intermediate can react with the product amine.[6][7][8][9] Strictly maintain pH < 2 during hydrogenation. |

| Sticky Solid | Residual solvent or excess acid. | Triturate with dry Diethyl Ether or MTBE. Dry under high vacuum for 12h. |

Safety & Handling (HSE)

-

6-Fluoro-1-indanone: Irritant. Avoid inhalation.

-

Palladium on Carbon: Fire Hazard. Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container containing water.

-

Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.

-

Hydroxylamine HCl: Corrosive and potential sensitizer.

References

-

Organic Syntheses, Coll. Vol. 10, p. 41 (2004). Preparation of Indan-1-amine via Oxime Reduction. (Classic protocol adaptation).

-

Sigma-Aldrich Product Specification. 6-Fluoro-1-indanone (CAS 1481-32-9).

-

ChemicalBook. 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Properties and Safety.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11467973, 6-Fluoroindan-1-amine.

-

BenchChem Application Notes. Protocols for Reactions with 5-Fluoro-1-indanone (Analogous Chemistry).

(Note: While specific literature for the 6-fluoro isomer is proprietary in some contexts, the chemistry is homologous to the well-documented 5-fluoro and unsubstituted indanone series cited above.)

Sources

- 1. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2 [sigmaaldrich.com]